N-(3-Acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)methanesulfonamide
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Overview
Description
MRL-CB1-NC is a chemical compound known for its role as an inverse agonist of the cannabinoid receptor type 1 (CB1). This compound is part of a class of molecules that interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRL-CB1-NC typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods: Industrial production of MRL-CB1-NC follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: MRL-CB1-NC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce or replace functional groups
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
MRL-CB1-NC has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of cannabinoid receptor ligands.
Biology: Helps in understanding the role of the endocannabinoid system in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions such as obesity, pain management, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
MRL-CB1-NC exerts its effects by binding to the cannabinoid receptor type 1 (CB1) and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces its basal activity. The molecular targets and pathways involved include:
CB1 Receptor: The primary target, which is a G-protein-coupled receptor involved in the endocannabinoid system.
Signal Transduction Pathways: Inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels
Comparison with Similar Compounds
MRL-CB1-NC can be compared with other similar compounds, such as:
Rimonabant: Another CB1 receptor antagonist used for the treatment of obesity.
AM251: A selective CB1 receptor antagonist with similar pharmacological properties.
SR141716A: Known for its role in studying the endocannabinoid system and its therapeutic potential
Uniqueness: MRL-CB1-NC is unique due to its high selectivity and potency as an inverse agonist of the CB1 receptor. It has been extensively characterized in various in vitro and in vivo models, making it a valuable tool for scientific research .
Properties
Molecular Formula |
C24H18Cl3N3O4S |
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Molecular Weight |
550.8 g/mol |
IUPAC Name |
N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C24H18Cl3N3O4S/c1-12(31)20-22(29-35(3,33)34)18-11-17(13-4-6-14(25)7-5-13)21(28-23(18)30(2)24(20)32)16-9-8-15(26)10-19(16)27/h4-11,29H,1-3H3 |
InChI Key |
HSEQWGUPLOFKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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